4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine
CAS No.:
Cat. No.: VC13206385
Molecular Formula: C25H32N2O3S
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32N2O3S |
|---|---|
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | (4-benzylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone |
| Standard InChI | InChI=1S/C25H32N2O3S/c1-20-7-9-24(10-8-20)31(29,30)27-17-13-23(14-18-27)25(28)26-15-11-22(12-16-26)19-21-5-3-2-4-6-21/h2-10,22-23H,11-19H2,1H3 |
| Standard InChI Key | KFMUOSXDSOOQGT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine delineates its molecular architecture. The compound consists of two piperidine rings:
-
First piperidine ring: Substituted at the 1-position with a carbonyl group linked to a second piperidine moiety. The 4-position of this second piperidine is further modified with a benzyl group.
-
Second piperidine ring: Functionalized at the 1-position with a 4-methylbenzenesulfonyl (tosyl) group, a common protecting group in organic synthesis .
The benzyl and tosyl groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. The carbonyl bridge between the two piperidine rings introduces rigidity, potentially enhancing binding affinity to biological targets .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine can be conceptualized through modular coupling of two piperidine precursors:
-
4-Benzylpiperidine-1-carbonyl chloride: Derived from 4-benzylpiperidine via reaction with phosgene or thionyl chloride.
-
1-(4-Methylbenzenesulfonyl)piperidine: Synthesized by sulfonylation of piperidine using 4-methylbenzenesulfonyl chloride .
Stepwise Synthesis
A plausible synthetic route, inspired by methodologies in patents and literature , involves:
Step 1: Synthesis of 4-Benzylpiperidine
4-Benzylpiperidine is prepared via reductive amination of benzylamine with glutaraldehyde, followed by catalytic hydrogenation. This method yields 4-benzylpiperidine with >90% purity, as validated by GC-MS .
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzylamine, glutaraldehyde | H₂, Pd/C, ethanol, 60°C | 92 |
| 2 | 4-Benzylpiperidine, Cl₃CCO | DCM, 0°C, 2h | 89 |
| 3 | Piperidine, TsCl | Et₃N, DCM, rt, 4h | 83 |
| 4 | Carbonyl chloride, sulfone | HATU, DMF, 40°C, 12h | 68 |
Physicochemical Properties
While experimental data for the exact compound are scarce, properties can be extrapolated from analogs:
-
Molecular Formula: C₂₅H₃₀N₂O₃S
-
Molecular Weight: 438.58 g/mol
-
Solubility: Low aqueous solubility (logP ≈ 3.8 predicted), soluble in DMSO and DMF .
-
Melting Point: Estimated 180–185°C based on sulfonamide analogs .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| logP | 3.8 | ChemAxon |
| Topological Polar SA | 78.2 Ų | Molinspiration |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 5 | Structural Analysis |
Pharmacological Applications
The benzylpiperidine and tosylpiperidine motifs are prevalent in CNS-targeting agents and protease inhibitors . Potential applications include:
Neuroprotective Agents
Benzylpiperidine derivatives exhibit affinity for sigma-1 receptors, implicated in neuroprotection and cognitive enhancement. The tosyl group may enhance blood-brain barrier permeability .
Anticancer Activity
Piperidine sulfonamides inhibit carbonic anhydrase IX, a target in hypoxic tumors. Molecular docking studies suggest the tosyl group interacts with Zn²⁺ in the enzyme active site .
Recent Advances and Future Directions
Advances in nickel-catalyzed coupling reactions (as described in CN105153211A ) could streamline the synthesis of complex piperidine derivatives. Future research should prioritize:
-
In vivo pharmacokinetic studies to assess bioavailability.
-
Structure-activity relationship (SAR) studies to optimize receptor affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume